3-Fluoropyridine-4-sulfonyl chloride
Description
Significance of Fluorinated Heterocyclic Sulfonyl Chlorides in Organic Chemistry
Fluorinated heterocyclic sulfonyl chlorides are a class of compounds that hold considerable importance in modern organic synthesis. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov This can lead to enhanced metabolic stability and increased lipophilicity, which are desirable traits in medicinal chemistry. nih.gov
Sulfonyl chlorides, in general, are highly reactive electrophiles used to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. researchgate.netnih.gov When combined with a heterocyclic system like pyridine (B92270), these characteristics are fine-tuned. Heteroaryl sulfonyl fluorides and chlorides are noted for their unique stability and reactivity patterns. nih.gov Compared to their sulfonyl fluoride (B91410) counterparts, sulfonyl chlorides are more reactive electrophiles. nih.gov However, sulfonyl fluorides often exhibit greater thermal and chemical stability. nih.govnih.gov This balance between reactivity and stability is a key area of investigation in organic chemistry.
Role as a Synthetic Intermediate and Building Block
The primary role of 3-Fluoropyridine-4-sulfonyl chloride in academic research is that of a synthetic intermediate and a building block. The sulfonyl chloride moiety is a highly reactive functional group that readily undergoes nucleophilic substitution reactions. smolecule.com This reactivity allows for the facile construction of sulfonamides through reactions with primary or secondary amines. smolecule.comucl.ac.uk The formation of the sulfonamide linkage is a cornerstone of medicinal chemistry, as this functional group is present in a wide array of therapeutic agents. mdpi.com
The combination of the pyridine ring, a fluorine substituent, and the sulfonyl chloride group makes this compound a unique building block. smolecule.com The fluorine atom's strong electron-withdrawing inductive effect further activates the pyridine ring, influencing its reactivity in synthetic transformations. smolecule.com This allows for the construction of complex molecules that are of interest in pharmaceutical and materials science research. smolecule.com
Overview of Research Trajectories and Academic Contributions
Research involving this compound and related compounds has generally trended towards their application in the synthesis of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, and researchers have utilized pyridine sulfonyl chlorides to create libraries of compounds for screening against various diseases. For instance, derivatives of 2-chloropyridine-3-sulfonyl chloride have been used to synthesize potential antimalarial agents. mdpi.com
Academic contributions in this area often focus on the development of new synthetic methodologies that utilize such building blocks. The goal is to create efficient and versatile routes to novel chemical entities. The unique electronic properties conferred by the fluorine atom on the pyridine ring can be exploited to achieve specific reaction outcomes, which is a subject of ongoing academic exploration. Research has also touched upon its use in materials science, where it can be used to modify the surfaces of polymers and nanoparticles. smolecule.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃ClFNO₂S |
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1060802-50-7 |
| Canonical SMILES | C1=CN=CC(=C1S(=O)(=O)Cl)F |
| InChI Key | JPSWDCLSCYOSMB-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-2-8-3-4(5)7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSWDCLSCYOSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoropyridine 4 Sulfonyl Chloride
Established Synthetic Routes to Pyridine (B92270) Sulfonyl Chlorides
Traditional methods for the synthesis of pyridine sulfonyl chlorides, including the target compound, often involve direct sulfonation followed by chlorination or the transformation of an amino group via a diazotization reaction.
Chlorosulfonation of Fluoropyridine Derivatives
A primary route to 3-Fluoropyridine-4-sulfonyl chloride involves the direct chlorosulfonation of 3-fluoropyridine (B146971). This electrophilic aromatic substitution reaction introduces the sulfonic acid group, which is subsequently converted to the sulfonyl chloride.
The reaction of 3-fluoropyridine with chlorosulfonic acid is a common method for introducing the sulfonyl group. In this process, 3-fluoropyridine is treated with chlorosulfonic acid, often under controlled temperature conditions, to yield the corresponding sulfonic acid intermediate. This intermediate is then typically treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to afford the final this compound.
Table 1: General Reaction Parameters for Chlorosulfonation of 3-Fluoropyridine
| Parameter | Condition |
| Substrate | 3-Fluoropyridine |
| Reagent | Chlorosulfonic Acid |
| Chlorinating Agent | Thionyl Chloride or Phosphorus Pentachloride |
| Temperature | Controlled, often low to ambient |
| Product | This compound |
This table outlines the general components and conditions for the chlorosulfonation of 3-fluoropyridine.
The electrophilic substitution on a pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When substitution does occur, it typically favors the 3-position (meta to the nitrogen). However, the synthesis of this compound requires substitution at the 4-position.
The presence of a fluorine atom at the 3-position, being an electron-withdrawing group, further deactivates the pyridine ring. The directing effect of the 3-fluoro substituent, in conjunction with the deactivating effect of the ring nitrogen, makes the prediction of the major regioisomer complex. Research into the electrophilic substitution of 3-substituted pyridines is crucial for understanding and controlling the outcome of this reaction. The formation of the 4-sulfonyl chloride isomer is likely influenced by a combination of electronic and steric factors, and achieving high regioselectivity often requires careful optimization of reaction conditions such as temperature, reaction time, and the ratio of reactants.
Sulfonylation via Sulfur Trioxide and Thionyl Chloride Systems
An alternative to chlorosulfonic acid is the use of sulfur trioxide (SO₃) in combination with a chlorinating agent. Sulfur trioxide is a powerful sulfonating agent. The reaction of 3-fluoropyridine with a complex of sulfur trioxide, such as SO₃-DMF or SO₃-pyridine, can be used to introduce the sulfonic acid group, which is then converted to the sulfonyl chloride using thionyl chloride. This method can sometimes offer milder reaction conditions compared to the use of neat chlorosulfonic acid.
Another established route for the synthesis of pyridine sulfonyl chlorides involves the diazotization of an aminopyridine precursor. For instance, the synthesis of pyridine-3-sulfonyl chloride can be achieved by the diazotization of 3-aminopyridine (B143674), followed by reaction with sulfur dioxide in the presence of a copper catalyst. A similar approach could theoretically be applied to the synthesis of this compound, starting from 4-amino-3-fluoropyridine. This method offers the advantage of unambiguous regiochemistry, as the position of the sulfonyl chloride group is determined by the location of the initial amino group. A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine by forming an intermediate fluoboric acid diazonium salt, followed by a sulfonyl chlorination reaction with thionyl chloride and a copper catalyst. acs.org
Direct Fluorination Approaches to Fluoropyridine Scaffolds
The synthesis of the 3-fluoropyridine scaffold itself is a critical precursor step. While various methods exist for the synthesis of fluorinated pyridines, direct fluorination of pyridine can be challenging and often results in a mixture of products. More controlled methods often involve the use of fluorinating reagents on pre-functionalized pyridines. For instance, the Balz-Schiemann reaction, involving the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine, is a classic method for introducing fluorine. acs.org Other modern fluorination techniques could also be employed to synthesize the 3-fluoropyridine starting material.
Advanced and Green Chemistry Synthesis of Fluoropyridine Sulfonyl Chlorides
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for the synthesis of sulfonyl chlorides. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.
For the synthesis of sulfonyl chlorides in general, several greener alternatives to traditional methods have been explored. These include the use of milder oxidizing and chlorinating agents and the development of catalytic systems. For heterocyclic compounds, microwave-assisted synthesis is recognized as a green chemistry tool that can lead to higher yields, shorter reaction times, and cleaner reactions. nih.govacs.org
Flow chemistry is another advanced methodology that offers significant advantages for the synthesis of sulfonyl chlorides. Continuous flow reactors provide enhanced safety, better temperature control, and improved scalability compared to batch processes. The in-situ generation and immediate use of reactive intermediates, a common feature of flow chemistry, is particularly beneficial for the synthesis of potentially unstable compounds like sulfonyl chlorides. While specific applications to this compound are not widely documented, the principles of flow chemistry are applicable to this class of compounds.
Sandmeyer-Type Reactions Utilizing Sulfur Dioxide Surrogates (e.g., DABSO)
A significant advancement in the synthesis of aryl and heteroaryl sulfonyl chlorides involves the use of stable sulfur dioxide surrogates in Sandmeyer-type reactions. nih.gov DABCO-bis(sulfur dioxide) (DABSO), an inexpensive, bench-stable, and easily handled crystalline solid, has emerged as a key reagent, replacing the need for gaseous sulfur dioxide. nih.govacs.org This approach provides a novel and practical route to compounds like this compound from feedstock anilines or their heterocyclic equivalents. nih.gov The reaction is typically catalyzed by a copper salt, such as copper(II) chloride, in the presence of an acid. nih.govacs.org
In Situ Diazonium Salt Generation and Chlorosulfonylation
A critical advantage of the DABSO-mediated methodology is the ability to perform an in situ diazotization and chlorosulfonylation in a one-pot process. acs.org The precursor, 3-fluoro-4-aminopyridine, is combined with DABSO, a copper catalyst, and hydrochloric acid in a suitable solvent like acetonitrile. nih.govacs.org A diazotizing agent, such as tert-butyl nitrite (B80452), is then added dropwise to the mixture. organic-chemistry.org This process generates the aryl diazonium intermediate, which is immediately consumed in the reaction to form the sulfonyl chloride. acs.org This in situ generation is inherently safer because it prevents the accumulation of highly energetic and potentially unstable diazonium salt intermediates. acs.orgorganic-chemistry.org
| Starting Material | Reagents | Key Features | Product |
|---|---|---|---|
| 3-Fluoro-4-aminopyridine | 1. DABSO (SO₂ surrogate) 2. CuCl₂ (catalyst) 3. HCl 4. tert-Butyl nitrite | - In situ diazonium salt formation
| This compound |
Scalability and Isolation Considerations
The Sandmeyer-type chlorosulfonylation using DABSO has proven to be scalable, a crucial factor for its practical application. nih.gov The synthesis of a heterocyclic sulfonyl chloride using this method has been successfully demonstrated on a 20-gram scale, achieving a high isolated yield of 80% with excellent purity. nih.govresearchgate.net This demonstrates the robustness and potential for larger-scale production. researchgate.net
Isolation of the final product, this compound, is typically straightforward. nih.gov The reaction allows for the sulfonyl chloride to be isolated following a simple aqueous workup. nih.govresearchgate.net After the reaction is complete, the mixture is quenched, often with an aqueous solution, and the product is extracted into an organic solvent like ethyl acetate. organic-chemistry.org The organic phases are then combined, dried, and concentrated in vacuo to yield the crude product, which can be further purified if necessary, for instance, by flash column chromatography. organic-chemistry.org
Environmentally Conscious Synthetic Protocols for Pyridine Sulfonyl Chlorides
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly or "green" protocols that minimize waste, avoid hazardous substances, and improve energy efficiency. google.com The synthesis of pyridine sulfonyl chlorides has benefited from this focus, with newer methods offering significant advantages over traditional routes. google.com
Avoiding Hazardous Reagents (e.g., Phosphorus Pentachloride, Oxychloride)
Traditional methods for preparing sulfonyl chlorides often relied on harsh chlorinating agents. cbijournal.com For example, the conversion of sulfonic acids to sulfonyl chlorides frequently employed phosphorus pentachloride or phosphorus oxychloride. cbijournal.com These reagents are highly toxic, corrosive, and generate significant amounts of hazardous byproducts, complicating waste disposal and posing safety risks. cbijournal.com Diazotization-substitution pathways, such as the Sandmeyer reaction, provide a greener alternative by completely avoiding the use of these phosphorus-based reagents. google.comcbijournal.com
| Methodology | Typical Reagents | Environmental/Safety Concerns |
|---|---|---|
| Traditional Chlorination | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | Highly toxic and corrosive; generates hazardous waste. cbijournal.com |
| Diazotization-Substitution (Green Alternative) | NaNO₂, HCl, SO₂, CuCl | Avoids phosphorus reagents; milder conditions. google.com |
Optimized Reaction Conditions for Reduced Environmental Impact
The optimization of reaction conditions is key to reducing the environmental footprint of a chemical synthesis. Diazotization-based syntheses of pyridine sulfonyl chlorides are advantageous as they can be performed under mild conditions, which reduces energy consumption. google.com Some protocols have been developed to work in totally aqueous acidic conditions, which minimizes the use of volatile organic solvents. acs.org The use of thionyl chloride as a source for sulfur dioxide in an aqueous medium is one such example. acs.orgpatsnap.com Furthermore, the development of solid SO₂ surrogates like DABSO contributes to a greener process by replacing a toxic gas with a stable, manageable solid, thereby enhancing operational safety and simplifying the reaction setup. nih.gov These advancements lead to shorter reaction times, higher yields, and reduced production costs, all hallmarks of more sustainable chemical manufacturing. google.com
Preparation via Diazotization-Substitution Pathways for Sulfonyl Chlorides
The preparation of aryl and heteroaryl sulfonyl chlorides from their corresponding amino compounds via diazotization followed by substitution is a powerful and well-established strategy. cbijournal.comdurham.ac.uk This method, a modification of the Sandmeyer reaction, offers excellent regiocontrol, as the sulfonyl chloride group precisely replaces the original amino group. durham.ac.uk
The process begins with the diazotization of the starting amine, such as 3-fluoro-4-aminopyridine. This is typically achieved by treating the amine with a diazotizing agent like sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (e.g., -5 to 5 °C) to form the diazonium salt. acs.orgpatsnap.com
The resulting diazonium salt is then subjected to a chlorosulfonylation reaction. cbijournal.com In the classic Meerwein procedure, the diazonium salt solution is added to a solution of sulfur dioxide in a solvent like acetic acid, containing a catalytic amount of a copper salt, typically copper(I) chloride or copper(II) chloride. acs.orgdurham.ac.ukorgsyn.org The copper catalyst is essential for facilitating the substitution of the diazonium group with the chlorosulfonyl group. cbijournal.com This method is versatile and has been successfully applied to a wide range of substituted anilines and heterocyclic amines to produce the corresponding sulfonyl chlorides in good yields. cbijournal.comorgsyn.org
Comparative Analysis of Synthetic Routes
The synthesis of this compound, a key intermediate in medicinal and agrochemical research, can be accomplished through several distinct chemical pathways. The choice of a particular route is often dictated by factors such as precursor availability, desired scale, and the importance of yield, purity, and cost-effectiveness. A comparative analysis of these methodologies reveals trade-offs in efficiency, selectivity, and industrial viability.
Efficiency and Yield Optimization Strategies
The efficiency of synthesizing this compound is critically dependent on the chosen precursors and reaction conditions. Common strategies begin with either 3-fluoropyridine or a related pyridine derivative that is later fluorinated or functionalized.
One prevalent method involves the direct sulfonation of 3-fluoropyridine, followed by chlorination of the resulting sulfonic acid intermediate. The sulfonation is typically achieved using a strong sulfonating agent like chlorosulfonic acid, often under controlled, low-temperature conditions (e.g., 0–5°C) to manage the reaction's exothermicity and improve selectivity. The subsequent chlorination step can be performed using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux temperatures.
An alternative route starts from 3-aminopyridine. This multi-step process involves a diazotization reaction to form an intermediate fluoboric acid diazonium salt, which is then subjected to a sulfonyl chlorination reaction. google.com This pathway is noted for its potential for high product content and is considered advantageous for larger-scale production. google.com Patents describing similar syntheses for related pyridine sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, report high yields. For instance, the reaction of pyridine-3-sulfonic acid with a combination of phosphorus pentachloride and phosphorus oxychloride has been shown to produce the corresponding sulfonyl chloride in yields as high as 94%. chemicalbook.com Another method starting from 3-aminopyridine claims yields exceeding 80%. patsnap.com
Yield optimization strategies focus on meticulous control of reaction parameters. For diazotization routes, maintaining temperatures at or below 0-5°C is crucial to prevent the decomposition of the unstable diazonium salt. google.com In direct sulfonation, the molar ratio of the substrate to the sulfonating and chlorinating agents is a key factor that must be fine-tuned to maximize conversion while minimizing side-product formation.
| Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| 3-Fluoropyridine | 1. Chlorosulfonic acid 2. Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 1. Sulfonation at 0–5°C 2. Chlorination at reflux (e.g., 70–80°C) | Yields are variable, with one analogue study showing 85%. | |
| Pyridine-3-sulfonic acid (analogue) | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | Reflux for 3 hours | 94% | chemicalbook.com |
| 3-Aminopyridine | 1. Sodium nitrite, Sodium fluoroborate 2. Thionyl chloride, Cuprous chloride (catalyst) | 1. Diazotization at 0–5°C 2. Sulfonyl chlorination | >80% | google.compatsnap.com |
Selectivity and Purity Considerations in Synthesis
Achieving high regioselectivity and final product purity is a significant challenge in the synthesis of this compound. The primary selectivity issue is ensuring the introduction of the sulfonyl chloride group at the C4 position of the pyridine ring, as other isomers can be formed.
The fluorine atom at the C3 position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but directs incoming electrophiles. Careful control of reaction conditions during sulfonation is necessary to favor substitution at the desired C4 position. Over-sulfonation or substitution at other positions can lead to a complex mixture of products that are difficult to separate.
The purity of the final product is highly dependent on the efficacy of the work-up and purification procedures. A common impurity is the corresponding sulfonic acid, which forms via hydrolysis of the reactive sulfonyl chloride moiety upon exposure to moisture. Therefore, anhydrous conditions are essential during the reaction and subsequent handling. The work-up procedure typically involves quenching the reaction mixture in ice water, followed by extraction with an organic solvent like dichloromethane (B109758). chemicalbook.com The organic layer is then washed with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities, followed by washing with water and brine. chemicalbook.com Drying the organic phase over an anhydrous salt like sodium sulfate (B86663) is a critical final step before solvent removal. chemicalbook.com For laboratory-scale preparations or when very high purity is required, chromatographic purification may be employed.
| Potential Impurity | Source | Mitigation/Removal Strategy |
|---|---|---|
| 3-Fluoropyridine-4-sulfonic acid | Hydrolysis of the sulfonyl chloride product by moisture. | Use of anhydrous solvents and inert atmosphere; washing the organic extract with water during work-up. |
| Isomeric Pyridine Sulfonyl Chlorides | Lack of regioselectivity during the sulfonation step. | Strict control of reaction temperature and reagent stoichiometry. |
| Residual Chlorinating Agents (e.g., POCl₃) | Incomplete removal after the chlorination step. | Careful quenching of the reaction mixture and aqueous washes. |
Industrial Applicability and Process Intensification Research
For the synthesis of this compound to be industrially viable, factors such as cost, safety, environmental impact, and scalability must be considered. Routes that utilize inexpensive and readily available starting materials, such as 3-aminopyridine, are generally preferred for large-scale production. google.com
The method beginning with 3-aminopyridine has been highlighted as suitable for industrial scale-up due to its low cost, high product content, operational simplicity, and reduced generation of chemical waste ("three wastes"). google.com This process avoids the use of hazardous reagents like phosphorus pentachloride and phosphorus oxychloride in favor of thionyl chloride and a catalyst. google.compatsnap.com In contrast, methods requiring cryogenic conditions or expensive reagents can be prohibitive due to high energy consumption and material costs. patsnap.com
Reactivity and Reaction Mechanisms of 3 Fluoropyridine 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile, making 3-Fluoropyridine-4-sulfonyl chloride a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and sulfonothioates through nucleophilic substitution pathways. smolecule.com The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion.
The reaction of this compound with primary or secondary amines is a standard and efficient method for the synthesis of the corresponding 3-fluoropyridine-4-sulfonamides. smolecule.comucl.ac.uk This reaction is fundamental in medicinal chemistry for constructing the sulfonamide linkage, a common pharmacophore.
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine, typically facilitated by a base, to form the stable sulfonamide product. smolecule.com
To achieve high yields and minimize side reactions, several factors must be optimized:
Base: A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to scavenge the hydrogen chloride (HCl) produced during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride.
Temperature: Reactions are typically conducted at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the exothermic nature of the reaction and prevent degradation.
Addition Order: Slow, dropwise addition of the sulfonyl chloride to a solution of the amine and base can help control the reaction rate and prevent the formation of byproducts.
| Amine Reactant | Base | Solvent | Typical Yield (%) |
| Aniline | Pyridine | DCM | >90 |
| Benzylamine | Triethylamine | THF | >90 |
| Diethylamine | Triethylamine | DCM | >85 |
| Morpholine | Pyridine | THF | >95 |
This table presents typical, illustrative data for sulfonamide formation reactions under optimized conditions.
The fluorine atom at the 3-position of the pyridine ring significantly influences the reactivity of the sulfonyl chloride group. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect increases the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack. smolecule.com Consequently, this compound is generally more reactive than its non-fluorinated counterpart, pyridine-4-sulfonyl chloride. smolecule.com This enhanced reactivity can lead to faster reaction times and may allow reactions to proceed under milder conditions. acs.org
| Sulfonyl Chloride | Relative Reaction Rate with Aniline |
| This compound | Faster |
| Pyridine-4-sulfonyl chloride | Slower |
| Benzene sulfonyl chloride | Slowest |
This table illustrates the general trend in reactivity based on the electronic effects of the aromatic ring.
This compound reacts with alcohols in the presence of a base to form sulfonate esters. nih.gov This reaction is analogous to sulfonamide formation, with the alcohol acting as the nucleophile. The process is crucial for converting alcohols into better leaving groups for subsequent substitution or elimination reactions, as the resulting sulfonate group is a very weak base and an excellent leaving group. periodicchemistry.com The reaction is typically carried out in the presence of a base like pyridine, which both catalyzes the reaction and neutralizes the HCl byproduct. periodicchemistry.comyoutube.com
In a similar fashion, thiols can react with this compound to yield sulfonothioates (also known as thiosulfonates). The sulfur atom of the thiol is a potent nucleophile that readily attacks the sulfonyl chloride. This reaction pathway allows for the introduction of the 3-fluoropyridylsulfonyl moiety onto sulfur-containing molecules. While less common than sulfonamide or sulfonate ester formation, this transformation is a viable method for creating S-S bonds within a sulfonyl framework. The reaction generally proceeds under conditions similar to those used for amines and alcohols, employing an appropriate base and aprotic solvent.
Kinetic studies on the reactions of aromatic sulfonyl chlorides with nucleophiles have provided insight into the reaction mechanism. rsc.org These reactions typically exhibit second-order kinetics, being first-order in both the sulfonyl chloride and the nucleophile. rsc.org
The mechanism of nucleophilic substitution at a sulfonyl sulfur center is a subject of detailed investigation. Two primary pathways are considered:
A concerted, SN2-like mechanism: The nucleophile attacks the sulfur atom at the same time as the leaving group (chloride) departs, proceeding through a single trigonal bipyramidal transition state. mdpi.com
A stepwise, addition-elimination mechanism: The nucleophile adds to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane), which then eliminates the leaving group in a second step.
For sulfonyl chlorides, computational and experimental evidence often favors a concerted SN2-like mechanism, particularly with strong nucleophiles. mdpi.com The presence of the electron-withdrawing fluorine atom in this compound is expected to stabilize the transition state of the nucleophilic attack, thereby increasing the reaction rate, consistent with kinetic observations of enhanced reactivity. smolecule.comnih.gov
Formation of Sulfonamides with Primary and Secondary Amines
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more challenging compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. wikipedia.orgquora.com In the case of this compound, the pyridine ring is further deactivated by the presence of two strong electron-withdrawing groups: the fluorine atom at the 3-position and the sulfonyl chloride group at the 4-position.
Regioselectivity and Electronic Effects of the Fluorine Atom
The regioselectivity of electrophilic aromatic substitution on the pyridine ring of this compound is dictated by the electronic effects of the existing substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates all positions on the ring. However, it can also donate electron density through a resonance effect (+R) by sharing its lone pairs with the ring.
In pyridine, electrophilic attack is generally disfavored at the 2- and 6-positions (ortho to the nitrogen) and the 4-position (para to the nitrogen) due to the formation of unstable cationic intermediates where the positive charge is adjacent to the electronegative nitrogen atom. quora.com Consequently, electrophilic substitution on pyridine itself typically occurs at the 3- and 5-positions. quora.com
For this compound, the fluorine atom at the 3-position and the sulfonyl chloride group at the 4-position significantly influence the site of any potential electrophilic attack. The sulfonyl chloride group is a powerful deactivating group with a strong -I and -R effect, further reducing the electron density of the ring. The fluorine atom's -I effect also contributes to this deactivation. While fluorine does have a +R effect, its inductive effect is generally considered to be more dominant in directing electrophilic aromatic substitution.
Considering the combined effects of the nitrogen atom, the fluorine atom, and the sulfonyl chloride group, the pyridine ring in this compound is highly deactivated towards electrophilic aromatic substitution. If a reaction were to occur under forcing conditions, the substitution would likely be directed to the positions least deactivated by the electron-withdrawing groups. The 2- and 6-positions are strongly deactivated by both the nitrogen and the adjacent sulfonyl chloride and fluorine groups, respectively. The 5-position is also significantly deactivated. Therefore, predicting the precise regioselectivity of electrophilic aromatic substitution on this highly electron-deficient ring is complex and would likely result in low yields and a mixture of products.
Oxidative and Reductive Transformations of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) in this compound is a versatile functional group that can undergo both oxidative and reductive transformations.
Oxidative Transformations:
The sulfur atom in the sulfonyl chloride moiety is already in a high oxidation state (+6), so further oxidation is generally not feasible. However, the sulfonyl chloride itself can act as an oxidizing agent in certain reactions. More commonly, oxidative conditions are employed in the synthesis of sulfonyl chlorides from precursors with sulfur in lower oxidation states, such as thiols or disulfides. rsc.orgorganic-chemistry.org For instance, the synthesis of sulfonyl chlorides often involves the oxidative chlorination of thiols. organic-chemistry.org
Reductive Transformations:
The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups. Common reducing agents can convert sulfonyl chlorides to the corresponding sulfinic acids, disulfides, or thiols. For example, the reduction of sulfonyl chlorides with reagents like triphenylphosphine (B44618) can yield aryl thiols. organic-chemistry.org The specific product obtained depends on the reducing agent used and the reaction conditions.
| Transformation | Reagent(s) | Product |
| Reduction to Sulfinic Acid | Water (hydrolysis) | ArS(O)OH |
| Reduction to Thiol | Triphenylphosphine | ArSH |
| Reduction to Disulfide | Various reducing agents | Ar-S-S-Ar |
Table 1: Reductive Transformations of Sulfonyl Chlorides
It's important to note that the pyridine ring itself can be sensitive to certain reducing agents, so careful selection of reaction conditions is necessary to achieve selective reduction of the sulfonyl chloride moiety without affecting the heterocyclic core.
Transition Metal-Catalyzed Coupling Reactions
The sulfonyl chloride group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org
Carbon-Carbon Bond Formation (e.g., Suzuki–Miyaura Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org While aryl halides are the most common electrophilic partners, the use of sulfonyl chlorides in Suzuki-Miyaura couplings has also been explored.
In this context, the sulfonyl chloride group can be cleaved in a process known as desulfonative cross-coupling. researchgate.net This reaction allows for the formation of a new carbon-carbon bond at the position where the sulfonyl chloride group was attached. For this compound, a Suzuki-Miyaura coupling would involve the reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The general mechanism involves oxidative addition of the palladium catalyst to the C-S bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org
Recent studies have shown that aryl sulfonyl fluorides can act as electrophiles in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This desulfonative coupling occurs at the C-S bond. nih.gov Given the reactivity of sulfonyl fluorides, it is plausible that this compound could also undergo similar transformations.
Comparative Reactivity Studies with Related Sulfonyl Halides
The reactivity of sulfonyl halides is significantly influenced by the nature of the halogen atom. Comparing the reactivity of this compound with its hypothetical sulfonyl fluoride (B91410) counterpart provides insight into the leaving group ability of chloride versus fluoride.
Analysis of the Leaving Group Ability (Chloride vs. Fluoride)
In nucleophilic substitution reactions at the sulfur atom of a sulfonyl halide, the halide ion acts as the leaving group. The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org
Chloride (Cl⁻): The chloride ion is the conjugate base of a strong acid (HCl, pKa ≈ -7) and is therefore a weak base and a good leaving group.
Fluoride (F⁻): The fluoride ion is the conjugate base of a weaker acid (HF, pKa ≈ 3.2) and is a stronger base than chloride, making it a poorer leaving group in traditional Sₙ2 reactions. libretexts.org
This difference in leaving group ability generally makes sulfonyl chlorides more reactive than sulfonyl fluorides towards nucleophiles. nih.gov Sulfonyl chlorides react readily with a wide range of nucleophiles, including water, alcohols, and amines. wikipedia.org
However, the context of the reaction is crucial. In nucleophilic aromatic substitution (SₙAr) on a pyridine ring, a different trend is observed. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic. reddit.com This can accelerate the initial nucleophilic attack, which is often the rate-determining step in SₙAr reactions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org
While the sulfonyl chloride group is the primary reactive site for nucleophilic attack in this compound, the principles of leaving group ability remain relevant. Sulfonyl fluorides are known to be more stable and less prone to hydrolysis than sulfonyl chlorides. nih.govnih.gov This increased stability can be advantageous in certain synthetic applications where a more robust functional group is required. nih.gov
| Sulfonyl Halide | Halide Leaving Group | Basicity of Leaving Group | General Reactivity in Nucleophilic Acyl Substitution |
| Sulfonyl Chloride | Cl⁻ | Weak | Higher |
| Sulfonyl Fluoride | F⁻ | Stronger | Lower |
Table 2: Comparison of Leaving Group Ability
Influence of Fluorine on Electrophilicity and Overall Reactivity Profile
This inductive withdrawal of electron density from the pyridine ring enhances the electrophilic character of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). nih.gov Consequently, the compound exhibits heightened reactivity toward nucleophiles, such as amines and alcohols, when compared to non-fluorinated analogues. smolecule.com Kinetic studies have indicated that reactions involving this compound proceed more rapidly than those with analogous compounds lacking strong electron-withdrawing substituents. smolecule.com
While the electronic effects of the fluorine atom predominantly lead to an increase in reactivity, steric factors must also be considered. The placement of the fluorine atom at the 3-position, which is ortho to the sulfonyl chloride group, can introduce a degree of steric hindrance. This may slow the rate of reaction with particularly bulky nucleophiles compared to non-fluorinated analogs where such steric impediment is absent. Nevertheless, for a wide range of nucleophilic substitution reactions, the electronic activation provided by the fluorine atom is the dominant factor governing the compound's reactivity.
The table below summarizes the comparative influence of the fluorine substituent on the reactivity of the sulfonyl chloride group.
Table 1: Comparative Reactivity Profile of Pyridine Sulfonyl Chlorides
| Compound Name | Key Substituents | Influence of Substituents on Reactivity |
| This compound | 3-Fluoro, 4-Sulfonyl chloride | High electrophilicity at the sulfur atom due to the strong inductive electron withdrawal by the fluorine atom, leading to enhanced reactivity. smolecule.com |
| Pyridine-3-sulfonyl chloride | 3-Sulfonyl chloride | Moderate reactivity; lacks the strong activating inductive effect of a fluorine substituent. |
Applications in Advanced Organic Synthesis
Building Block for Complex Organic Molecule Construction
The dual reactivity of 3-fluoropyridine-4-sulfonyl chloride makes it an exceptional building block for the synthesis of intricate organic molecules. The sulfonyl chloride moiety serves as a highly reactive electrophilic site, readily undergoing reactions with a wide array of nucleophiles. This allows for the facile incorporation of the 3-fluoropyridyl scaffold into larger molecular frameworks through the formation of stable sulfonamide or sulfonate ester linkages.
For instance, the reaction with primary or secondary amines yields corresponding sulfonamides, a common functional group in many biologically active compounds. Similarly, reaction with alcohols or phenols produces sulfonate esters. This reactivity enables its use as a linchpin, connecting different molecular fragments to assemble complex target structures. The presence of the fluorine atom on the pyridine (B92270) ring can also confer desirable properties, such as increased metabolic stability and enhanced binding affinity, to the final molecule. The utility of functionalized pyridines in the synthesis of complex targets has been demonstrated in the streamlined synthesis of potent bioactive molecules, such as NaV1.8 inhibitors. acs.org
Table 1: Reactions of this compound with Nucleophiles
| Nucleophile Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Primary Amine | R-NH₂ | Sulfonamide |
| Secondary Amine | R₂-NH | Sulfonamide |
| Alcohol | R-OH | Sulfonate Ester |
Synthesis of Diverse Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of immense interest in medicinal and materials chemistry due to their unique physicochemical properties. researchgate.netexlibrisgroup.com this compound is a key starting material for accessing a wide range of novel fluorinated heterocycles. The sulfonyl chloride group can be subjected to various transformations, including reduction or substitution, to generate other functional groups on the 3-fluoropyridine (B146971) core.
Furthermore, the entire 3-fluoropyridylsulfonyl moiety can be incorporated into larger heterocyclic systems. Cycloaddition reactions, for example, represent a powerful strategy for constructing five- or six-membered rings, and the electron-withdrawing nature of the fluoro and sulfonyl groups can influence the reactivity and regioselectivity of these transformations. nih.gov The development of synthetic methods for these compounds is crucial, as the introduction of fluorine can significantly alter biological activity, lipophilicity, and metabolic pathways. nih.gov
Scaffold Derivatization and Library Synthesis
In modern drug discovery, the synthesis of large collections of structurally related compounds, known as chemical libraries, is essential for identifying new lead compounds. This compound is an ideal substrate for scaffold derivatization and library synthesis due to the reliable and high-yielding reactivity of the sulfonyl chloride group. researchgate.net
Starting from this single scaffold, a diverse library of compounds can be rapidly generated by reacting it with a panel of different amines, amino acids, or alcohols. researchgate.net This parallel synthesis approach allows for the systematic exploration of the structure-activity relationships (SAR) of the 3-fluoropyridine core. The sulfonyl chloride acts as a versatile chemical handle, enabling the attachment of a wide variety of side chains and functional groups, thereby generating molecular diversity from a common starting point. This strategy is highly efficient for creating focused libraries aimed at specific biological targets. The ability to convert stable, pre-existing sulfonamides back into reactive sulfonyl chlorides further extends the utility of this functional group for late-stage functionalization, a key tactic in medicinal chemistry. orgsyn.org
Regioselective Functionalization of Pyridine Rings
The regioselective functionalization of the pyridine ring is a persistent challenge in organic synthesis due to the electronic properties of the heterocycle. researchgate.netnih.gov The use of pre-functionalized building blocks like this compound provides an elegant solution to this problem by offering unambiguous control over the substitution pattern. This compound provides direct access to 3,4-disubstituted pyridines, bypassing the often complex and low-yielding steps required for direct C-H functionalization. nih.gov
The existing substituents—fluorine at C-3 and the sulfonyl chloride at C-4—dictate the sites of further modification. The sulfonyl chloride group at the C-4 position is the primary site for nucleophilic attack. Additionally, the fluorine atom at C-3 can influence the reactivity of the ring. While the C-F bond is strong, in certain contexts, particularly in nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom can act as an effective leaving group, especially when activated by other electron-withdrawing groups. acs.org This provides a potential secondary reaction site for introducing further diversity into the pyridine scaffold, allowing for sequential and regioselective functionalization.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 3-fluoropyridine-4-carboxylate |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactions of organosulfur compounds like 3-Fluoropyridine-4-sulfonyl chloride. DFT calculations allow for the accurate modeling of electronic structures and energies of molecules, transition states, and intermediates.
Mapping Reaction Pathways and Identifying Transition States
DFT calculations are instrumental in mapping the potential energy surface for chemical reactions, particularly for nucleophilic substitution at the sulfonyl sulfur. For arenesulfonyl chlorides, two primary mechanisms are often considered: a single-step bimolecular nucleophilic substitution (SN2) and a two-step addition-elimination (A-E) mechanism.
Theoretical studies on analogous arenesulfonyl chlorides have shown that DFT can distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. mdpi.com For instance, the identity chloride exchange reaction in various arenesulfonyl chlorides has been shown through DFT studies to proceed via a single transition state, consistent with an SN2 mechanism. nih.govnih.gov In contrast, the analogous fluoride (B91410) exchange reaction is suggested to occur through a stepwise addition-elimination mechanism, which involves the formation of a hypervalent sulfur intermediate. mdpi.comnih.govresearchgate.net By calculating the activation energy barriers for each potential pathway, the most favorable reaction mechanism for a given nucleophile and set of conditions can be predicted.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State (SN2) | [Nu···SO₂(PyrF)···Cl]⁻ | +15.2 |
| Products | 3-Fluoropyridine-4-sulfony-Nu + Cl⁻ | -10.5 |
| Intermediate (A-E) | [Nu-SO₂(PyrF)-Cl]⁻ | +5.1 |
| Transition State (A-E) | [Nu···SO₂(PyrF)···Cl]⁻‡ | +18.7 |
Table 1. Hypothetical relative energies for a nucleophilic substitution reaction on this compound, illustrating how DFT can be used to compare the SN2 and Addition-Elimination (A-E) pathways.
Prediction of Regioselectivity in Nucleophilic Substitutions
In this compound, there are multiple electrophilic sites. However, nucleophilic attack predominantly occurs at the sulfur atom of the sulfonyl chloride group. DFT calculations can rationalize this high regioselectivity by computing the distribution of electron density within the molecule. Methods such as Natural Population Analysis (NPA) can be used to determine the partial atomic charges on each atom. These calculations consistently show a significant positive charge on the sulfur atom, making it the most electrophilic center and thus the primary target for nucleophiles. The electron-withdrawing effects of the two oxygen atoms, the fluorine atom, and the pyridine (B92270) ring nitrogen all contribute to the electrophilicity of the sulfur center.
| Atom | Position | Calculated Partial Charge (a.u.) |
| S | 4-SO₂Cl | +1.15 |
| C4 | Pyridine Ring | +0.25 |
| C2 | Pyridine Ring | +0.18 |
| C6 | Pyridine Ring | +0.15 |
Table 2. Illustrative partial atomic charges for this compound calculated by DFT, highlighting the high electrophilicity of the sulfur atom.
Analysis of Substituent Effects on Reactivity
The fluorine atom at the 3-position of the pyridine ring significantly influences the reactivity of the sulfonyl chloride group. DFT allows for a quantitative analysis of such substituent effects. The fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the positive partial charge on the sulfur atom, thereby enhancing its reactivity toward nucleophiles. mdpi.com This is a general trend observed in arenesulfonyl chlorides, where electron-attracting substituents increase the reaction rate, while electron-donating groups slow it down. mdpi.com DFT calculations can model this by comparing the activation energy barriers for the reactions of fluorinated versus non-fluorinated analogues, providing a quantitative measure of the fluorine substituent's electronic impact.
Simulation of Solvent Effects using Continuum Models
Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. DFT calculations can incorporate the influence of the solvent through implicit or continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). wikipedia.orgmuni.cz These models treat the solvent as a continuous dielectric medium, which allows for the calculation of solvation free energies and the exploration of how the solvent stabilizes reactants, transition states, and products. wikipedia.org
Studies on 3-fluoropyridine (B146971) have demonstrated that while molecular geometries are only slightly influenced by solvent polarity, other chemical properties can be significantly affected. researchgate.net For this compound, continuum models can be used to predict how the reaction energetics and pathways might change in solvents of varying polarity, for example, by stabilizing charged transition states more effectively in polar solvents. mdpi.com
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |
| Gas Phase | 1.0 | 0.0 |
| Toluene | 2.4 | -4.5 |
| Dichloromethane (B109758) | 8.9 | -7.8 |
| Acetonitrile | 37.5 | -9.5 |
| Water | 78.4 | -10.2 |
Table 3. Example of how continuum solvent models can be used to predict the change in solvation free energy of the transition state for a reaction of this compound in different solvents.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic structure of this compound, which is fundamental to understanding its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The LUMO is typically localized on the sulfonyl chloride group, indicating that this is the site of nucleophilic attack. The energy of the LUMO can be correlated with the molecule's ability to accept electrons.
Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution, graphically showing the electron-deficient (blue) regions susceptible to nucleophilic attack and electron-rich (red) regions. researchgate.net For this compound, the MEP would show a strong positive potential around the sulfur atom.
Hammett Plot Analysis and Linear Free Energy Relationships for Reaction Rate Prediction
Linear Free Energy Relationships (LFERs), particularly the Hammett equation, provide a framework for quantifying the effect of substituents on the rates and equilibria of reactions involving aromatic systems. wikipedia.org The Hammett equation is given by:
log(k/k₀) = σρ
where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reference reactant, σ is the substituent constant (which depends only on the substituent), and ρ is the reaction constant (which depends on the reaction type and conditions). wikipedia.org
For nucleophilic substitution reactions of arenesulfonyl chlorides, the reaction constant, ρ, is typically positive. nih.gov For example, the isotopic chloride exchange in a series of arenesulfonyl chlorides was found to have a ρ value of +2.02. mdpi.comnih.govnih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and retarded by electron-donating substituents. scribd.com This signifies a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state relative to the ground state. wikipedia.orgrsc.org This observation is consistent with a mechanism where a bond is being formed with the incoming nucleophile in the rate-determining step, as is the case in both SN2 and A-E mechanisms. By establishing a Hammett correlation for a specific reaction of this compound, the rates for reactions with other substituted pyridines could be predicted.
| Substituent (X) on Pyridine Ring | Substituent Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| 4-OCH₃ | -0.27 | 0.3 | -0.52 |
| 4-CH₃ | -0.17 | 0.5 | -0.30 |
| H | 0.00 | 1.0 | 0.00 |
| 3-F | +0.34 | 5.0 | 0.70 |
| 4-Cl | +0.23 | 3.0 | 0.48 |
| 4-NO₂ | +0.78 | 45.0 | 1.65 |
Table 4. Illustrative Hammett plot data for a hypothetical nucleophilic substitution reaction, demonstrating the rate-enhancing effect of the electron-withdrawing 3-fluoro substituent. The data is based on a hypothetical ρ value of +2.1.
Emerging Applications in Specialized Chemical Fields
Medicinal Chemistry Building Blocks and Ligand Synthesis
The sulfonyl chloride moiety is a key functional group for the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. 3-Fluoropyridine-4-sulfonyl chloride is utilized as a precursor for creating diverse molecular scaffolds for drug discovery. The reaction of the sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides, a fundamental transformation in medicinal chemistry. smolecule.com
The pyridine (B92270) sulfonamide structure is a recognized pharmacophore in the design of antimicrobial agents. While direct studies initiating synthesis from this compound are specific, the creation of analogous compounds highlights its potential. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and show significant antibacterial activity against various Gram-positive bacteria. nih.gov The synthesis of such pyridine-containing heterocycles often involves intermediates that can be derived from functionalized pyridines like this compound. Sulfonamides, in general, act as antibacterial agents by inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. nih.govrsc.org
The versatility of the pyridine nucleus is also explored in antiviral research. nih.gov Although specific antiviral compounds directly synthesized from this compound are not detailed in extensive literature, the general class of sulfonamide derivatives has been investigated for antiviral properties. mdpi.com The ability to generate a library of novel sulfonamides from this starting material makes it a valuable tool for screening and developing new therapeutic agents against viral pathogens.
Below is a table showing the antibacterial activity of related pyridine-containing compounds, demonstrating the potential of scaffolds derived from this chemical family.
| Compound Class | Target Bacteria | Activity (MIC µg/mL) |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria (e.g., Staphylococcus aureus) | 0.25 - 32 |
| Modified Sulfathiazole Derivatives | Staphylococcus aureus strains | Selectively effective |
This table is generated based on findings for structurally related compounds to illustrate the potential applications. nih.govrsc.org
Pyridine sulfonamides are a well-established class of enzyme inhibitors, notably targeting carbonic anhydrases (CAs). mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. The synthesis of these inhibitors involves the reaction of a pyridine sulfonyl chloride with an amine. For example, a series of 4-substituted pyridine-3-sulfonamides were synthesized and showed potent inhibition of several human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov The sulfonamide group binds to the zinc ion in the enzyme's active site, leading to inhibition. mdpi.com
The high reactivity of the sulfonyl chloride group also makes this compound a candidate for the design of covalent probes. Covalent inhibitors form a permanent bond with their target enzyme, often leading to increased potency and duration of action. The sulfonyl chloride can react with nucleophilic amino acid residues such as lysine, serine, or tyrosine within an enzyme's active site, creating a stable covalent linkage. This approach is instrumental in chemical biology for activity-based protein profiling (ABPP) and for developing targeted therapeutics.
The table below summarizes the inhibitory activity of related pyridine sulfonamides against various human carbonic anhydrase isoforms.
| Inhibitor Class | Target Isoform | Inhibition Constant (Kᵢ) |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II | Potent, with some derivatives more active than reference drug Acetazolamide (AAZ) |
| 4-Substituted Pyridine-3-sulfonamides | hCA II, hCA IX, hCA XII | Kᵢ values reaching the nanomolar range (e.g., 91 nM for hCA XII) |
Data is based on research on pyridine sulfonamides, illustrating the inhibitory potential of this class of compounds derived from pyridine sulfonyl chlorides. nih.govnih.gov
Agrochemical Research and Development
In the field of agrochemicals, pyridine-based compounds are essential for developing new agents to protect crops. The pyridine ring is a common feature in many successful herbicides and pesticides.
This compound serves as an important intermediate for the synthesis of novel pesticides. Patents have been filed for pyridine-3-sulfonyl compounds demonstrating their utility as pesticidal agents against crop-damaging insects and nematodes. google.comgoogle.com The synthesis involves reacting the pyridine sulfonyl chloride core with various amines to produce a range of sulfonamide derivatives that are then screened for pesticidal activity.
Furthermore, this compound is a key precursor for a major class of herbicides known as sulfonylureas. google.com Sulfonylurea herbicides are known for their high efficacy at low application rates. The synthesis involves the reaction of a sulfonyl chloride with an appropriate isocyanate or carbamate. fao.orgresearchgate.net The resulting pyridine sulfonylurea compounds are potent inhibitors of the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals, conferring selectivity. researchgate.net
| Agrochemical Class | Target | Mechanism of Action |
| Pyridine-3-sulfonyl amides | Insects, Nematodes | Varies based on final structure |
| Pyridine Sulfonylureas | Weeds | Inhibition of Acetolactate Synthase (ALS) |
Materials Science and Surface Modification
The reactivity of the sulfonyl chloride group can be harnessed in materials science for the synthesis of new polymers and for the chemical modification of surfaces.
The integration of sulfonyl groups into polymer backbones is a known strategy to enhance material properties. nbinno.com Introducing such functionalities can significantly improve a polymer's thermal stability, making the resulting material suitable for high-temperature applications. While specific examples using this compound are not widespread, the principle involves reacting the sulfonyl chloride with functional groups on a polymer chain.
A significant potential application lies in surface modification through "grafting to" or "grafting from" techniques. mdpi.com In a "grafting to" approach, the sulfonyl chloride group on this compound could be reacted with nucleophilic sites (e.g., hydroxyl or amine groups) on a polymer surface. This covalent attachment would functionalize the surface with fluoropyridine moieties. The presence of fluorine atoms would drastically increase the surface's hydrophobicity, creating water-repellent properties. Concurrently, the incorporation of the stable pyridine aromatic ring could enhance the thermal stability of the polymer surface. icrc.ac.irresearchgate.net
| Modification Strategy | Property Enhancement | Potential Mechanism |
| Polymer Backbone Integration | Thermal Stability | Incorporation of stable sulfonyl and aromatic groups into the polymer chain. nbinno.com |
| Surface Grafting | Hydrophobicity | Covalent attachment of fluoro-containing groups to the polymer surface. researchgate.net |
| Surface Grafting | Thermal Stability | Introduction of stable aromatic pyridine rings onto the polymer surface. icrc.ac.ir |
Surface Functionalization of Nanomaterials
The modification of nanomaterial surfaces is crucial for tailoring their properties and enabling their use in a wide range of applications, from drug delivery to catalysis. This compound has been identified as a reagent for the surface functionalization of various materials, including nanoparticles. The sulfonyl chloride moiety can react with functional groups present on the surface of these materials, such as hydroxyl or amine groups, to form stable covalent bonds.
This surface modification can impart new functionalities to the nanomaterials. For instance, the introduction of the 3-fluoropyridine (B146971) group can alter the surface charge, hydrophobicity, and biocompatibility of the nanoparticles. The pyridine nitrogen can also serve as a coordination site for metal ions, opening up possibilities for the development of novel catalytic or sensing platforms.
While specific research detailing the extensive use of this compound for nanoparticle functionalization is emerging, the principle is well-established with other sulfonyl chlorides. The reaction typically involves the nucleophilic attack of a surface-bound group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester linkage.
Table 1: Potential Surface Modifications using this compound
| Nanomaterial Type | Surface Functional Group | Resulting Linkage | Potential Application |
| Silica Nanoparticles | Silanol (-OH) | Sulfonate Ester | Drug Delivery, Chromatography |
| Gold Nanoparticles | Amine (-NH2) | Sulfonamide | Biosensing, Catalysis |
| Quantum Dots | Hydroxyl (-OH) | Sulfonate Ester | Bioimaging |
| Carbon Nanotubes | Carboxyl (-COOH) | Mixed Anhydride | Composite Materials |
Chemical Biology and Activity-Based Probe Development
In the field of chemical biology, there is a continuous search for molecular tools that can be used to study and manipulate biological processes. Activity-based probes (ABPs) are a class of such tools that covalently label active enzymes in their native environment. The design of these probes often relies on a reactive "warhead" that can form a stable covalent bond with a nucleophilic residue in the enzyme's active site.
Sulfonyl fluorides have gained prominence as warheads for ABPs due to their unique reactivity profile. They are generally stable but can be activated within the specific microenvironment of an enzyme's active site to react with nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine.
A significant advancement in the use of sulfonyl fluorides is the development of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry. SuFEx reactions are characterized by their high efficiency, broad scope, and the remarkable stability of the resulting linkages. While this compound is a sulfonyl chloride, it serves as a direct precursor to the corresponding sulfonyl fluoride (B91410). The conversion of sulfonyl chlorides to sulfonyl fluorides is a critical step in the synthesis of SuFEx-able hubs. ccspublishing.org.cn
The resulting 3-fluoropyridine-4-sulfonyl fluoride would possess the advantageous properties of a SuFEx reagent. Sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts, being resistant to hydrolysis and many common nucleophiles. ccspublishing.org.cn This stability allows for their use in complex biological media. However, in the presence of a suitable catalyst or a highly reactive biological nucleophile, they can undergo a SuFEx reaction to form a stable covalent bond. ccspublishing.org.cnsigmaaldrich.com
The 3-fluoropyridine moiety in such a probe could also contribute to its binding affinity and selectivity for a particular protein target through specific interactions within the binding pocket.
Table 2: Comparison of Sulfonyl Chlorides and Sulfonyl Fluorides for Chemical Probe Development
| Property | Sulfonyl Chloride (e.g., this compound) | Sulfonyl Fluoride (SuFEx Reagent) |
| Stability | Moderate; susceptible to hydrolysis | High; resistant to hydrolysis |
| Reactivity | High; reacts with a broad range of nucleophiles | Latent; requires activation or a highly reactive nucleophile |
| Selectivity | Lower; can lead to off-target labeling | Higher; more selective for specific biological targets |
| Application | Synthetic intermediate | Warhead for activity-based probes, SuFEx click chemistry |
Radiochemistry and Radiolabeling Applications
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes to visualize and quantify biological processes in vivo. The development of efficient methods for incorporating positron-emitting radionuclides, such as fluorine-18 (¹⁸F), into biologically active molecules is a key area of research in radiochemistry.
Aryl sulfonyl chlorides have been investigated as precursors for the synthesis of ¹⁸F-labeled radiotracers. The general strategy involves the nucleophilic substitution of the chloride on the sulfonyl group with [¹⁸F]fluoride. This approach has been demonstrated with various aryl sulfonyl chlorides. acs.org
Specifically, heterocyclic sulfonyl chlorides, such as 2-pyridinesulfonyl chloride, have been successfully used to synthesize [¹⁸F]PyFluor, a radiofluorinating agent. frontiersin.orgnih.gov This reaction proceeds with high radiochemical conversion. frontiersin.orgnih.gov Given this precedent, this compound is a promising candidate for similar applications. The reaction of this compound with [¹⁸F]KF/K₂₂₂ would be expected to yield [¹⁸F]3-Fluoropyridine-4-sulfonyl fluoride. This resulting ¹⁸F-labeled sulfonyl fluoride could then be used to label biomolecules containing amine or alcohol functionalities for PET imaging.
The electron-deficient nature of the pyridine ring can facilitate the nucleophilic attack of the [¹⁸F]fluoride ion, potentially leading to high radiochemical yields. nih.gov The relatively long half-life of ¹⁸F (109.8 minutes) makes it suitable for multi-step radiosynthesis and subsequent imaging studies. frontiersin.org
Table 3: Potential Radiochemical Reactions with Pyridine Sulfonyl Chlorides
| Precursor | Radiochemical Product | Potential Application |
| 2-Pyridinesulfonyl chloride | [¹⁸F]PyFluor | Radiofluorinating agent |
| This compound | [¹⁸F]3-Fluoropyridine-4-sulfonyl fluoride | Precursor for radiolabeling biomolecules |
Future Directions and Research Opportunities
Exploration of Novel Catalytic Methods for Synthesis
The development of innovative catalytic strategies is paramount for improving the efficiency and scope of 3-Fluoropyridine-4-sulfonyl chloride synthesis. Future research will likely concentrate on transition-metal and photoredox catalysis to forge C–S bonds under milder conditions.
Transition-Metal Catalysis: Methods employing metals like palladium, rhodium, and nickel are being explored for the direct C-H sulfonylation of the 3-fluoropyridine (B146971) core. beilstein-journals.org These approaches could circumvent the need for pre-functionalized starting materials, offering a more atom-economical route. Research into ligand design will be crucial to control regioselectivity and prevent catalyst inhibition by the pyridine (B92270) nitrogen. rsc.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a powerful, green alternative for generating sulfonyl radicals from various precursors. rsc.orgacs.orgnih.gov Future investigations could focus on developing organic photocatalysts that can mediate the direct coupling of a sulfonyl source with a 3-fluoropyridine derivative, potentially through a radical-based mechanism under ambient conditions. rsc.org This would avoid the harsh reagents often used in traditional sulfonyl chloride preparations. acs.org
| Catalytic Method | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | High efficiency, direct C-H functionalization, atom economy. beilstein-journals.orgrsc.org | Ligand development, overcoming catalyst inhibition, regioselectivity control. beilstein-journals.org |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, sustainable. rsc.orgnih.gov | Development of organic photocatalysts, radical precursor design, substrate scope expansion. acs.org |
Development of Chemo- and Regioselective Functionalization Strategies
Achieving precise control over the chemo- and regioselectivity of reactions involving this compound is a significant challenge due to the multiple reactive sites on the molecule. Future strategies will aim to unlock the full synthetic potential of this scaffold by enabling selective modification.
The primary research avenues include:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds. rsc.orgnih.gov For this compound, this could involve selectively targeting the C-2, C-5, or C-6 positions. Future work will likely explore:
Directing Group Strategies: While the goal is often to avoid directing groups, temporary directing groups could be employed to achieve otherwise difficult transformations with high regiocontrol.
Catalyst-Controlled Selectivity: Developing catalytic systems that can distinguish between the different C-H bonds based on subtle electronic or steric differences is a major goal. beilstein-journals.orgacs.org Recent advances in achieving meta- and para-selectivity in pyridine functionalization highlight the potential of these approaches. nih.govacs.orgnih.gov
Orthogonal Reactivity: Leveraging the distinct reactivity of the sulfonyl chloride group and the fluorinated pyridine ring is key. Research will focus on developing reaction conditions that allow for the selective transformation of one functional group while leaving the others intact. This could involve pH-switched reactivity or the use of chemoselective catalysts. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic protocols from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. researchgate.net For a reactive intermediate like this compound, flow chemistry is particularly appealing.
Flow Synthesis: Continuous flow reactors can enable precise control over reaction parameters such as temperature and residence time, which is crucial for managing the exothermic nature of many reactions involving sulfonyl chlorides. beilstein-journals.orguc.pt Future work will focus on designing integrated multi-step flow sequences for the synthesis and immediate downstream functionalization of this compound, minimizing the isolation of this reactive intermediate. beilstein-journals.orgmdpi.com
Automated Platforms: The integration of flow reactors with automated synthesis platforms, controlled by sophisticated software and algorithms, represents the next frontier. merckmillipore.comresearchgate.netnih.govnih.gov These platforms can accelerate reaction optimization and enable the rapid synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery. nih.govresearchgate.net This data-driven approach allows for more efficient exploration of chemical space. nih.gov
| Technology | Advantages for this compound | Future Research |
| Flow Chemistry | Enhanced safety, precise control of reaction conditions, scalability, integration of sequential reactions. researchgate.netbeilstein-journals.org | Development of multi-step continuous processes, integration with in-line purification and analysis. beilstein-journals.org |
| Automated Synthesis | High-throughput reaction optimization, rapid library generation, reduced human error. merckmillipore.comnih.gov | Integration with machine learning algorithms for reaction prediction, development of modular hardware. nih.gov |
Advancements in Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly influencing synthetic route design. For this compound, this involves minimizing waste, avoiding hazardous reagents, and using renewable resources.
Greener Reagents: Research is focused on replacing traditional, often harsh, chlorinating agents with more environmentally benign alternatives. Oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) are being explored for the conversion of thiols to sulfonyl chlorides in sustainable solvents. rsc.orgresearchgate.net Another promising avenue is the use of reagents like N-chlorosuccinimide (NCS), which produces the benign byproduct succinimide. researchgate.net
Sustainable Solvents: A major thrust is the replacement of volatile organic compounds (VOCs) with greener alternatives. Water, ethanol, and deep eutectic solvents (DES) are being investigated as reaction media for sulfonamide synthesis, often allowing for simpler, filtration-based workups. rsc.orgresearchgate.netrsc.org
Process Intensification: Adopting strategies that reduce energy consumption and waste, such as catalytic processes and flow chemistry, is central to green synthesis. google.com Recent developments in synthesizing sulfonyl fluorides—a related class of compounds—using non-toxic byproducts highlight the trend towards safer and more eco-friendly processes. sciencedaily.comosaka-u.ac.jp
Synergistic Computational and Experimental Approaches for Reaction Discovery
The integration of computational chemistry with experimental synthesis is accelerating the discovery and optimization of new reactions. For a complex molecule like this compound, this synergy is particularly valuable.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to model reaction pathways, elucidate mechanisms, and understand the origins of chemo- and regioselectivity. proquest.comrsc.orgresearchgate.net Such computational insights can guide the rational design of catalysts and reaction conditions to favor desired outcomes. For instance, DFT can help predict the reactivity of different positions on the pyridine ring. mdpi.commdpi.com
Predictive Modeling: Computational tools can predict the electronic properties and reactivity of novel derivatives of this compound. mdpi.com This allows for the in silico screening of potential substrates and reagents before committing to laboratory experiments, saving time and resources.
Data-Driven Synthesis: The combination of automated synthesis platforms with machine learning algorithms allows for the creation of large datasets that can be used to train predictive models for reaction outcomes. nih.gov This iterative cycle of prediction, automated experimentation, and model refinement is a powerful paradigm for accelerating the discovery of new functionalization strategies for complex scaffolds like this compound.
Q & A
Q. What are the recommended synthetic routes for 3-Fluoropyridine-4-sulfonyl chloride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sulfonation of 3-fluoropyridine followed by chlorination. For example:
Sulfonation : React 3-fluoropyridine with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (70–80°C) to yield the sulfonyl chloride.
- Purity Validation :
- Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons) and FT-IR (S=O stretch at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹).
- Reference : Similar sulfonyl chloride syntheses are detailed in and .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution (δ ~-60 ppm for meta-fluorine). ¹H NMR resolves pyridine ring protons.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.5).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate degradation products.
- Reference : Mass spectral protocols in support method selection .
Q. What are common reaction pathways for sulfonyl chloride groups in heteroaromatic systems?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., anilines) to form sulfonamides (room temperature, DCM solvent, base like Et₃N).
- Acylation : Convert alcohols to sulfonate esters (e.g., methanolysis under anhydrous conditions).
- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to specific ring positions (e.g., nitration at the 5-position).
- Reference : highlights analogous reactivity in trifluoromethylpyridine sulfonyl chlorides .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent hydrolysis or decomposition of this compound?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and Schlenk-line techniques.
- Temperature : Maintain reactions below 30°C; avoid prolonged heating.
- Stabilizers : Add molecular sieves (3Å) or stabilizers like DMF (catalytic) during storage.
- Reference : Safety protocols in and emphasize moisture sensitivity .
Q. How can contradictory reactivity data in polar vs. nonpolar solvents be resolved?
- Methodological Approach :
- Solvent Screening : Test reactivity in DMSO (polar aprotic), toluene (nonpolar), and DMF. Monitor via TLC or in-situ IR.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies in different solvents.
- Case Study : notes solvent-dependent nucleophilic substitution rates in similar compounds .
Q. What experimental designs elucidate the electronic effects of the fluorine substituent on sulfonation efficiency?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., 3-chloro- or 3-methylpyridine sulfonyl chlorides) and compare reaction yields.
- Kinetic Studies : Use stopped-flow UV-Vis to measure sulfonation rates.
- Table : Example data for analog comparison:
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| -F | 85 | 4 |
| -Cl | 72 | 6 |
| -CH₃ | 65 | 8 |
- Reference : Structural analysis in supports substituent effect studies .
Q. What strategies mitigate side reactions during sulfonamide formation?
- Methodological Answer :
- Stepwise Addition : Add amine slowly to avoid exothermic side reactions.
- Byproduct Trapping : Use scavengers (e.g., polymer-bound carbonate) to absorb HCl.
- Workup Optimization : Extract unreacted sulfonyl chloride with hexane before column chromatography.
- Reference : discusses side reactions in trifluoromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
